![molecular formula C26H20FN3O5 B2548657 N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 892435-08-4](/img/structure/B2548657.png)

N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

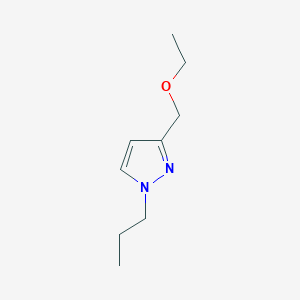

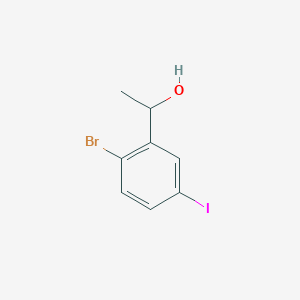

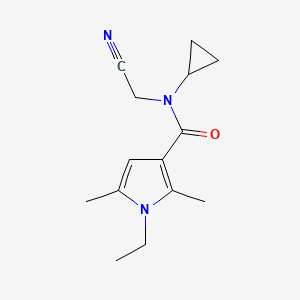

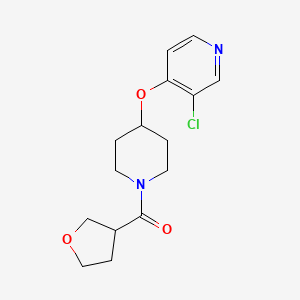

The synthesis of related fluorinated compounds involves starting materials like 4-fluoro-aniline and involves multiple steps including amidification and condensation reactions. For instance, the synthesis of a series of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides was achieved using 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate . These methods could potentially be adapted for the synthesis of the compound .

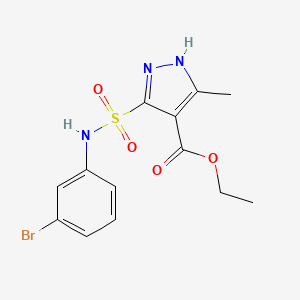

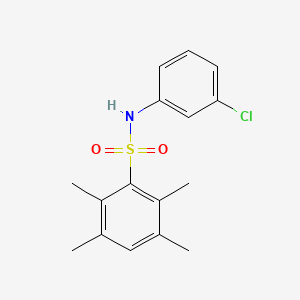

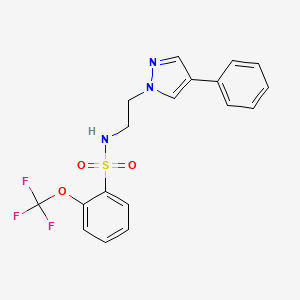

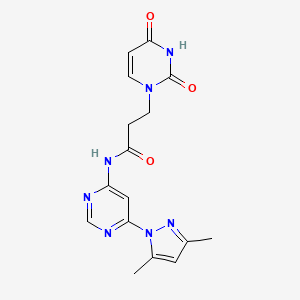

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by techniques such as 1H NMR, IR, mass spectrometry, and elemental analysis . These techniques confirm the identity and purity of the compounds and are essential for the structural analysis of complex molecules like the one described.

Chemical Reactions Analysis

The chemical reactions involving fluorinated compounds can include interactions with biological targets, such as metabotropic glutamate receptor 1 (mGluR1) antagonism . The presence of a fluorine atom can significantly affect the biological activity of a compound due to its electronegativity and ability to form hydrogen bonds.

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties, such as improved metabolic stability and selectivity towards biological targets . The presence of a fluorine atom can also influence the pharmacokinetic profile of a compound, making it suitable for development as a PET tracer .

Scientific Research Applications

Radiolabeling and Imaging

Compounds structurally similar to "N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide" have been developed for radiolabeling with fluorine-18, a positron-emitting radioisotope. These radiolabeled compounds are used in Positron Emission Tomography (PET) imaging to study various biological processes in vivo. For example, radiolabeled ligands targeting the translocator protein (TSPO) are utilized in neuroinflammatory research and the evaluation of neurodegenerative diseases (Dollé et al., 2008).

Anticancer Research

Another area of application is in anticancer research, where derivatives of pyrimidine and benzothiazole, structurally related to the compound , have been synthesized and tested for cytotoxic activity against cancer cell lines. These compounds have shown potential as new anticancer agents, with some derivatives demonstrating appreciable growth inhibition against a variety of cancer cells (Al-Sanea et al., 2020).

Anti-Inflammatory and Analgesic Agents

Further research into similar compounds has led to the synthesis of novel heterocyclic compounds derived from benzodifuran and pyrimidine, which have been evaluated for their analgesic and anti-inflammatory activities. These studies have identified compounds with significant COX-2 inhibitory activity, offering potential therapeutic avenues for the treatment of inflammation and pain (Abu‐Hashem et al., 2020).

Anticancer and Src Kinase Inhibition

Compounds structurally akin to "N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide" have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, demonstrating the potential for development as cancer therapeutics (Fallah-Tafti et al., 2011).

properties

IUPAC Name |

N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN3O5/c1-34-19-12-6-16(7-13-19)14-30-25(32)24-23(20-4-2-3-5-21(20)35-24)29(26(30)33)15-22(31)28-18-10-8-17(27)9-11-18/h2-13H,14-15H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWKZAGSKFOWBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-{benzoyl[(3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2548578.png)

![N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2548585.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2548586.png)

![7-isopentyl-6-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2548588.png)

![Chroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2548591.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2548593.png)